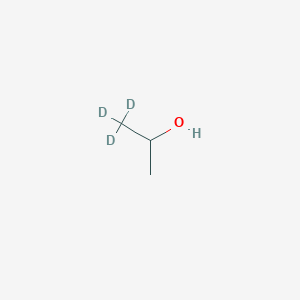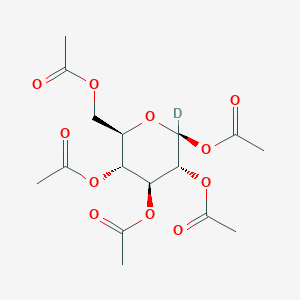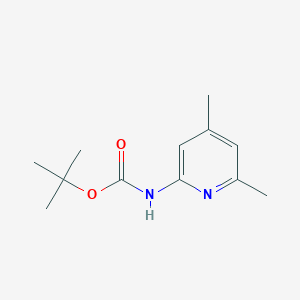
2-Propanol-1,1,1-d3
Descripción general
Descripción
2-Propanol-1,1,1-d3, also known as Isopropyl-1,1,1-d3 alcohol, is a compound with the linear formula CD3CH(OH)CH3 . It has a molecular weight of 63.11 .
Molecular Structure Analysis
The molecular structure of 2-Propanol-1,1,1-d3 is represented by the linear formula CD3CH(OH)CH3 . This indicates that it has a central carbon atom bonded to a deuterium-substituted methyl group (CD3), a hydrogen atom, and a hydroxyl group (OH). The third carbon atom is part of another methyl group (CH3).Aplicaciones Científicas De Investigación
Molecular Structure and Vibrational Spectra Studies
- Molecular Conformation and Vibrational Spectra Analysis : Research by Badawi (2012) focused on the conformational stability and vibrational spectra of compounds related to 2-Propanol, such as 1,3-dichloro-2-propanol and chlorobutanol. The study used DFT-B3LYP, MP2, and MP4(SDQ) levels of theory to predict the existence of non-planar structures and analyzed their vibrational frequencies.
Chemical Synthesis and Catalysis
- Hydrogenation of Aromatic Ketones : Ito et al. (2001) reported on the hydrogenation of aromatic ketones using 2-Propanol. The study, detailed in Organometallics, highlighted that 2-Propanol aids in activating H2 through a metal/NH bifunctional effect, facilitating the hydrogenation process.
Energy and Fuel Cell Research
- Fuel Cell Applications : Wang et al. (1995), in their study published in Journal of The Electrochemical Society, evaluated 2-Propanol as a potential alternative fuel for direct methanol/oxygen fuel cells. They analyzed the electro-oxidation of 2-Propanol under different conditions using mass spectrometry.
Environmental and Material Sciences
- Catalytic Oxidation Studies : Shih-Yin Liu and Sze‐Ming Yang (2008) investigated the catalytic oxidation of 2-Propanol on various gold-based catalysts supported on metal oxides. Their research, found in Applied Catalysis A-general, explored the preparation of these catalysts and their efficiency in abating 2-Propanol to lower light off temperatures.
Medical and Biological Applications
- Analysis in Foodstuffs : Kim et al. (2015) conducted an analysis of compounds related to 2-Propanol in various foodstuffs. The study, as reported in Toxicological Research, used gas chromatography-mass spectrometry to detect 3-MCPD and 1,3-DCP, which are related to 2-Propanol.
Safety and Hazards
Propiedades
IUPAC Name |
1,1,1-trideuteriopropan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O/c1-3(2)4/h3-4H,1-2H3/i1D3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFZMGEQAYNKOFK-FIBGUPNXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30480715 | |
| Record name | 2-Propanol-1,1,1-d3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30480715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
63.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propanol-1,1,1-d3 | |
CAS RN |
84809-71-2 | |
| Record name | 2-Propanol-1,1,1-d3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30480715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 84809-71-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















